Home > Products > Screening Compounds P6468 > Copper(I) sulfide
Copper(I) sulfide - 21112-20-9

Copper(I) sulfide

Catalog Number: EVT-461978
CAS Number: 21112-20-9
Molecular Formula: Cu2S
Cu2HS
Molecular Weight: 160.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Copper(I) sulfide can be sourced from natural mineral deposits or synthesized through various chemical methods. It falls under the category of binary metal sulfides, which are compounds formed from two elements: a metal (in this case, copper) and sulfur. The classification of copper sulfides is based on their stoichiometry, with common types including:

  • Chalcocite (Cu2S): A copper-rich variant.
  • Covellite (CuS): A stoichiometric form of copper(I) sulfide.
  • Djurleite (Cu1.96S): An intermediate phase with varying copper content.
Synthesis Analysis

Methods of Synthesis

Copper(I) sulfide can be synthesized using several methods, each offering advantages in terms of yield, purity, and control over particle size. Some notable synthesis techniques include:

  1. Chemical Precipitation: This method involves the reaction of copper salts (such as copper chloride) with sulfur sources (like thiourea) in a solvent. The process typically occurs at room temperature or slightly elevated temperatures to facilitate nanoparticle formation .
  2. Hydrothermal/Solvothermal Synthesis: This approach utilizes high-pressure and high-temperature conditions in an aqueous solution to produce uniform nanoparticles. The precursors are often autoclaved at temperatures between 130–170 °C .
  3. Microwave Irradiation: A rapid synthesis method that employs microwave energy to heat reactants, resulting in quick formation of nanoparticles. This method is noted for its energy efficiency and ability to produce well-defined structures .
  4. Ultrasonication: This technique uses ultrasonic waves to agitate a solution containing copper and sulfur precursors, promoting nucleation and growth of nanoparticles at room temperature .

Technical Details

The choice of synthesis method affects the size, shape, and crystallinity of the resulting copper sulfide nanoparticles. For instance, hydrothermal methods can yield nanoparticles as small as 10 nm with controlled morphology by adjusting parameters such as temperature and precursor concentration .

Molecular Structure Analysis

Structure of Copper(I) Sulfide

Copper(I) sulfide typically crystallizes in two primary forms:

  • Chalcocite: Exhibits a monoclinic structure with a high degree of copper content.
  • Covellite: Displays a hexagonal structure and is characterized by its stoichiometric composition.

Data on Molecular Structure

The crystal structure of covellite is particularly interesting due to its layered arrangement, which contributes to its electronic properties. X-ray diffraction studies reveal distinct peaks corresponding to different crystal phases, confirming the presence of both chalcocite and covellite phases in synthesized samples .

Chemical Reactions Analysis

Reactions Involving Copper(I) Sulfide

Copper(I) sulfide participates in various chemical reactions that are essential for its applications:

  1. Thermal Decomposition: Upon heating, copper(I) sulfide can decompose into elemental copper and sulfur.
    2CuS2Cu+S22\text{CuS}\rightarrow 2\text{Cu}+\text{S}_2
  2. Oxidation: Copper(I) sulfide can oxidize to form copper(II) oxide or other higher oxidation states under certain conditions.
    2CuS+3O22CuO+2SO22\text{CuS}+3\text{O}_2\rightarrow 2\text{CuO}+2\text{SO}_2

These reactions highlight the compound's reactivity and potential use in catalytic processes.

Mechanism of Action

Process Involving Copper(I) Sulfide

The mechanisms by which copper(I) sulfide functions in applications such as photovoltaics involve charge carrier dynamics. When exposed to light, electrons are excited from the valence band to the conduction band, creating electron-hole pairs that contribute to electrical conductivity.

Data on Mechanism

Studies indicate that the efficiency of charge separation and transport in copper(I) sulfide is influenced by its nanoparticle size and surface characteristics, which can be tailored through synthesis methods .

Physical and Chemical Properties Analysis

Physical Properties

  • Color: Typically appears black or dark brown.
  • Density: Approximately 4.6 g/cm³.
  • Melting Point: Decomposes before melting at high temperatures.

Chemical Properties

  • Solubility: Insoluble in water but soluble in concentrated acids.
  • Electrical Conductivity: Exhibits semiconducting behavior with variable conductivity based on stoichiometry.

Relevant analyses such as Fourier-transform infrared spectroscopy (FTIR) confirm the presence of characteristic functional groups associated with sulfur bonding in the compound .

Applications

Scientific Uses of Copper(I) Sulfide

Copper(I) sulfide has diverse applications across various fields:

  • Thermoelectric Materials: Utilized for converting heat into electricity due to its favorable thermoelectric properties.
  • Photovoltaic Cells: Acts as an absorber layer in solar cells, enhancing light absorption and energy conversion efficiency.
  • Biomedical Applications: Explored for drug delivery systems due to its biocompatibility and ability to form hollow nanostructures for encapsulating therapeutic agents .
  • Sensors: Employed in gas sensors due to its sensitivity to changes in environmental conditions.
Structural and Bonding Characteristics of Copper(I) Sulfide

Copper(I) sulfide (Cu₂S) represents a significant material system in inorganic solid-state chemistry due to its structural complexity, bonding versatility, and technological relevance in energy conversion systems. This section examines its crystallographic diversity, bonding characteristics, and defect-mediated phase transitions through contemporary analytical frameworks.

Crystallographic Analysis of Cu₂S Polymorphs

Copper(I) sulfide exhibits rich polymorphism, with its structural diversity arising from temperature-dependent phase transformations and stoichiometric variations. The compound demonstrates at least five distinct mineralogically identified phases (chalcocite, djurleite, digenite, anilite, and covellite), though only chalcocite (Cu₂S) and djurleite (Cu₁.₉₆S) maintain the Cu(I) oxidation state as primary components [1] [5].

Monoclinic (Low-Chalcocite) and Hexagonal (High-Chalcocite) Phase Structures

The equilibrium phases of stoichiometric Cu₂S are defined by two primary polymorphs:

  • Low-chalcocite: This monoclinic phase (space group P2₁/c) dominates at temperatures below 104°C. Its structure features remarkable complexity with 96 copper atoms per unit cell arranged in a distorted hexagonal close-packed sulfur sublattice. Copper atoms exhibit mixed coordination environments, predominantly planar 3-coordination with significant positional disorder [1] [8].
  • High-chalcocite: Stable above 104°C, this hexagonal phase (space group P6₃/mmc) simplifies to 24 distinct copper positions. It adopts a more symmetrical structure where sulfur atoms form a near-ideal hexagonal close-packed array with copper atoms occupying tetrahedral interstices. The transition between these phases manifests as an abrupt increase in electrical resistivity due to phonon scattering at the phase boundary [1] [5].

Table 1: Crystallographic Parameters of Cu₂S Polymorphs [1] [8] [9]

PolymorphSpace GroupLattice ParametersCopper SitesStability Range
Low-chalcociteP2₁/ca = 15.246 Å, b = 11.884 Å, c = 13.494 Å, β = 116.35°96< 104°C
High-chalcociteP6₃/mmca = 3.996 Å, c = 6.692 Å24> 104°C
Djurleite (Cu₁.₉₆S)P2₁/ca = 26.897 Å, b = 15.745 Å, c = 13.565 Å, β = 90.13°248 Cu, 128 SMetastable (< 93°C)

Tetragonal δ-Cu₂S Monolayer Configuration

Recent synthetic advances have stabilized a metastable tetragonal δ-Cu₂S phase in monolayer configurations. This two-dimensional polymorph exhibits a P4/mmm space group symmetry with copper atoms occupying both tetrahedral and trigonal planar interstitial sites within a square sulfur sublattice. Computational studies indicate this configuration demonstrates exceptional in-plane electrical conductivity (σ ≈ 10⁴ S/cm) due to delocalized valence electrons, suggesting promise for quantum-confined electronic applications [1]. The tetragonal distortion manifests in anisotropic mechanical properties, with the [100] direction showing 40% higher stiffness than the [001] orientation.

Ionic vs. Covalent Bonding in Cu₂S

The bonding character in Cu₂S represents a complex interplay between ionic and covalent contributions, challenging traditional classification schemes. Quantitative analysis reveals significant electron sharing despite formal ionic charges.

Electron Localization Function (ELF) and Bader Charge Analysis

Electron Localization Function mapping demonstrates directional bonding between copper and sulfur atoms, particularly in the low-chalcocite phase. Bader charge analysis quantifies this behavior, revealing effective copper charges of approximately +0.72|e| compared to the nominal +1|e| expected for pure ionic bonding. This 28% charge reduction signifies substantial electron covalency, attributed to hybridization between copper 3d and sulfur 3p orbitals [1]. The bonding anisotropy manifests in ELF topology, showing localized basins along the Cu-S vectors with ellipticity values (ε ≈ 0.25) indicative of partial π-character. These computational observations align with experimental X-ray photoelectron spectroscopy data showing Cu 2p₃/₂ binding energies intermediate between metallic copper and fully ionic Cu⁺ compounds.

Role of Copper Mobility in Non-Stoichiometric Phases

Copper(I) sulfide exhibits remarkable stoichiometry tolerance, forming stable compounds across Cu₂S to Cu₁.₉₆S without fundamental structural collapse. This non-stoichiometry arises from:

  • Thermodynamically stable copper vacancies: The formation energy of copper vacancies (VCu) is exceptionally low (0.2–0.5 eV) due to facile charge compensation through hole formation on adjacent copper sites [5].
  • Copper ion mobility: Activation energies for copper diffusion range from 0.15–0.35 eV in the hexagonal phase, enabling rapid copper migration through interconnected tetrahedral sites. This "phonon-liquid electron-crystal" (PLEC) behavior facilitates superionic conductivity above 104°C, with ionic conductivities reaching 1.5 S/cm at 400°C [2] [5].

The resulting defect structure dominates electronic properties, with copper vacancies acting as p-type dopants (hole concentration ≈ 10¹⁹–10²⁰ cm⁻³). This creates degenerate semiconductor behavior despite the 1.2–1.8 eV bandgap, enabling thermoelectric figures of merit (zT) reaching 1.7 at 1000K in optimized compositions [2].

Defect Engineering and Phase Transitions

The functional properties of Cu₂S derive substantially from its defect thermodynamics and phase transition dynamics, which can be systematically engineered through compositional and dimensional control.

Temperature-Dependent Structural Stability

The monoclinic-to-hexagonal phase transition at 104°C exhibits first-order characteristics with 15–25 kJ/mol transition enthalpy. In situ X-ray diffraction reveals this reconstructive transformation proceeds via a nucleation-and-growth mechanism with an activation energy barrier of 85–100 kJ/mol [1] [5]. Below 93°C, metastable djurleite (Cu₁.₉₆S) forms with distinct monoclinic symmetry (P2₁/c) containing 248 copper and 128 sulfur atoms per unit cell. This phase demonstrates superior kinetic stability against copper extrusion, making it preferable for photovoltaic applications. Thermal hysteresis of 15–20°C occurs during cooling cycles due to strain accumulation at coherent phase boundaries.

Size-Dependent Phase Transition Dynamics

Nanoconfinement dramatically alters Cu₂S phase stability and transition kinetics:

  • Critical size effects: Below 8 nm particle diameter, the hexagonal phase stabilizes at room temperature due to surface energy dominance. The monoclinic phase becomes thermodynamically inaccessible below 5 nm diameter [2].
  • Transition temperature suppression: Differential scanning calorimetry measurements reveal a linear decrease in transition temperature with inverse particle diameter (ΔT ≈ 150/d nm·K), attributable to interfacial strain contributions [2].
  • Defect engineering pathways: Modern synthetic approaches enable precise defect control through:
  • Cation substitution: 5–10% Ag⁺ or Cd²⁺ doping increases copper vacancy formation energy, stabilizing stoichiometric Cu₂S to 300°C
  • Anion alloying: S/Se solid solutions reduce phase transition entropy by 30% through configurational entropy contributions
  • Plasma processing: Creates sulfur vacancies (VS⁺) that act as n-type counter-dopants, enabling carrier concentration tuning across 10¹⁸–10²¹ cm⁻³ [7]

Table 2: Defect Engineering Strategies in Cu₂S [2] [5] [7]

StrategyDefect EngineeredEffect on StructureProperty Modification
Silver doping (5%)Suppresses VCuStabilizes monoclinic phase to 300°CIncreases electrical resistivity 10×
Sulfur vacancy creationIntroduces VSExpands lattice by 1.8% along c-axisEnhances n-type conductivity (200 S/cm)
Nanosizing (8 nm)Increases surface VCuStabilizes hexagonal phase at 25°CEnables room-temperature superionicity
Selenide alloyingCreates S/Se disorderReduces phase transition temperature by 40°CLowers thermal conductivity to 0.8 W/m·K

These size-dependent phenomena enable synthesis of room-temperature superionic conductors and thermoelectric materials with precisely tuned charge carrier concentrations. The transition dynamics follow power-law kinetics (f = 1 - exp[-(kt)ⁿ]) with Avrami exponent n decreasing from 1.2 (bulk) to 0.7 (nanoparticles), indicating a shift from nucleation-controlled to diffusion-limited transformation mechanisms [2]. Such fundamental understanding facilitates rational design of Cu₂S-based functional materials for energy conversion applications.

Properties

CAS Number

21112-20-9

Product Name

Copper(I) sulfide

IUPAC Name

copper;copper(1+);sulfanide

Molecular Formula

Cu2S
Cu2HS

Molecular Weight

160.17 g/mol

InChI

InChI=1S/2Cu.H2S/h;;1H2/q;+1;/p-1

InChI Key

AQKDYYAZGHBAPR-UHFFFAOYSA-M

SMILES

[SH-].[Cu].[Cu+]

Synonyms

copper(I) sulfide
Cu2S cpd
cuprous sulfide

Canonical SMILES

[SH-].[Cu].[Cu+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.